molecular formula C7H11NO2 B1340471 N-(2-oxocyclohexyl)formamide

N-(2-oxocyclohexyl)formamide

Cat. No.: B1340471
M. Wt: 141.17 g/mol
InChI Key: NTNUVPYIXSPJFC-UHFFFAOYSA-N
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Description

N-(2-Oxocyclohexyl)formamide is a formamide derivative featuring a cyclohexyl ring substituted with a ketone group at the 2-position and a formamide (-NHCHO) functional group. While direct data on this compound are absent in the provided evidence, comparisons with structurally analogous formamides and acetamides (e.g., cyclohexyl- or aryl-substituted derivatives) allow for extrapolation of its properties and behaviors.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

N-(2-oxocyclohexyl)formamide

InChI

InChI=1S/C7H11NO2/c9-5-8-6-3-1-2-4-7(6)10/h5-6H,1-4H2,(H,8,9)

InChI Key

NTNUVPYIXSPJFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-oxocyclohexyl)formamide with analogous compounds in terms of synthesis, crystallography, and biological activity.

Key Observations :

  • Synthetic Routes : Cyclohexyl-substituted amides (e.g., N-cyclohexyl-2-oxo-2-phenylacetamide) are often synthesized via condensation reactions using coupling agents like DCC/DMAP . This compound may follow a similar pathway, though starting materials would involve 2-oxocyclohexylamine.
Crystallographic Features
Compound Name Hydrogen Bonding Patterns Molecular Packing Reference
N-Cyclohexyl-2-oxo-2-phenylacetamide N–H⋯O bonds form 1D chains Planar arrangement due to conjugated carbonyl groups
N-(2-Ethoxyphenyl)formamide N–H⋯O bonds along a-axis Planar molecules in 3D network
This compound (hypothetical) Likely N–H⋯O and C=O interactions Potential for helical or layered packing due to cyclohexyl ring flexibility -

Key Observations :

  • The cyclohexyl ring’s flexibility in N-(2-oxocycloclohexyl)formamide may lead to distinct packing modes compared to rigid aryl derivatives.
  • Hydrogen-bonding networks (common in formamides) are critical for stabilizing crystal structures .

Key Observations :

  • Formamides with aromatic substituents (e.g., hydroxystyryl) exhibit antimicrobial properties , suggesting this compound might also display bioactivity if tested.
  • Industrial solvents like DMF highlight the importance of toxicity assessments for formamide derivatives .

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